molecular formula C12H13NO4 B3031780 (Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid CAS No. 68280-85-3

(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid

Cat. No.: B3031780
CAS No.: 68280-85-3
M. Wt: 235.24 g/mol
InChI Key: NPEYOJSWXAGTJW-XFFZJAGNSA-N
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Description

(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid is a β-phenylacrylic acid derivative characterized by a methoxy group at the para position of the phenyl ring and an acetamido group at the α-position of the acrylic acid backbone. This compound belongs to a class of molecules studied for their biological activities, including anticancer, antifungal, and catalytic applications. Its Z-configuration is critical for stereospecific interactions in biological systems and catalytic processes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,14)(H,15,16)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEYOJSWXAGTJW-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420745
Record name (Z)-2-ACETAMIDO-3-(4-METHOXYPHENYL)ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68280-85-3
Record name NSC165186
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Z)-2-ACETAMIDO-3-(4-METHOXYPHENYL)ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid typically involves the reaction of 4-methoxybenzaldehyde with acetamide in the presence of a base, followed by the addition of acrylic acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exhibiting antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogues include substitutions on the phenyl ring (e.g., hydroxyl, nitro, benzyloxy, chloro) and modifications to the acrylic acid backbone. These changes significantly impact solubility, melting points, and hydrogen-bonding capabilities.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Phenyl Ring Melting Point (°C) Key Structural Features
(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid 4-OCH₃ Not Reported Para-methoxy, acetamido group
MHY1036 4-OH, 3-OCH₃ Not Reported Ortho-methoxy, para-hydroxy
Compound 6b 3-OBz, 4-OCH₃ 209–211 Benzyloxy at meta, methoxy at para
Compound 6c 4-OBz, 3,5-diOCH₃ 155–157 Benzyloxy and dimethoxy
(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid 4-NO₂ Not Reported Electron-withdrawing nitro group
(Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid 4-Cl Not Reported Chloro substituent, higher lipophilicity

Notes:

  • Methoxy vs. Hydroxy : MHY1036 (4-OH, 3-OCH₃) exhibits hydrogen bonding via the hydroxyl group, enhancing solubility in polar solvents compared to the purely methoxy-substituted target compound .
  • Benzyloxy Groups : Compounds 6b and 6c show reduced polarity due to benzyloxy substituents, likely increasing membrane permeability in biological systems .

Anticancer Activity :

  • MHY derivatives (e.g., MHY1036) induce Src-mediated apoptosis, with substituent positioning (hydroxy vs. methoxy) influencing potency .
  • The para-methoxy group in the target compound may enhance metabolic stability compared to hydroxylated analogues .

Antifungal Activity :

  • Compound 6b demonstrated efficacy against phytopathogenic fungi, likely due to the benzyloxy group enhancing lipophilicity and cell penetration .

Stability and Reactivity

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance electron density on the phenyl ring, stabilizing intermediates in catalytic cycles, while nitro groups reduce electron density, altering reaction pathways .

Biological Activity

(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an acetamido group attached to a phenyl ring that bears a methoxy substituent. This configuration is crucial for its biological activity, as it influences the compound's interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its efficacy in these areas is attributed to its ability to modulate enzyme activity and influence cellular processes.

Anticancer Activity

Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds containing similar structural motifs have been reported to exert pro-apoptotic effects by generating reactive oxygen species (ROS) and activating specific signaling pathways such as the Src-JNK axis .

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HT29 (colon cancer)15Induction of apoptosis via ROS generation
Various cancer lines10-20Inhibition of nucleic acid synthesis
Prostate cancer12Modulation of cell cycle pathways

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, such as those involved in nucleic acid synthesis.
  • Receptor Interaction : It can interact with specific receptors, leading to downstream effects that promote apoptosis in cancer cells.
  • Reactive Oxygen Species Generation : The compound's ability to generate ROS contributes to its cytotoxic effects on tumor cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in the development of new antibiotics.

Table 2: Antimicrobial Activity Data

Pathogen TestedMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Case Studies

  • Study on Colon Cancer Cells : A recent study demonstrated that a derivative of this compound significantly reduced cell viability in HT29 colon cancer cells while sparing normal colonic epithelial cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. How do steric and electronic effects influence its activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Trifluoromethyl groups at the 4-position enhance antifungal activity (IC₅₀ = 2.1 µM) by increasing electrophilicity. Steric bulk at the acryloyl β-position reduces binding to hydrophobic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid
Reactant of Route 2
(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid

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